molecular formula C22H42O6 B1221218 Sorbitan monopalmitate CAS No. 26266-57-9

Sorbitan monopalmitate

Cat. No. B1221218
CAS RN: 26266-57-9
M. Wt: 402.6 g/mol
InChI Key: IYFATESGLOUGBX-CBOZIWPYSA-N
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Description

Synthesis Analysis

Sorbitan monopalmitate is synthesized through the esterification of sorbitol with palmitic acid, often using a catalyst to enhance the reaction rate and yield. While specific studies on the synthesis of sorbitan monopalmitate were not identified, related research on sorbitan esters demonstrates the general methodology, which involves heating the reactants and catalyst to initiate the esterification process, followed by purification steps to achieve high-quality surfactants (Wang Jin-tang, 2004; Z. Gui, 2003).

Molecular Structure Analysis

The molecular structure of sorbitan monopalmitate consists of a sorbitan ring esterified with a palmitic acid moiety. This structure is responsible for its surfactant properties, allowing it to reduce surface and interfacial tensions between different phases. While direct studies on the molecular structure analysis of sorbitan monopalmitate were not found, analogous research on sorbitan esters provides insights into the general structural characteristics that confer its functionality as an emulsifier.

Chemical Reactions and Properties

Sorbitan monopalmitate participates in various chemical reactions typical of esters, such as hydrolysis and transesterification. Its chemical properties are influenced by its ester functional group and the hydrophobic tail of palmitic acid. These properties enable sorbitan monopalmitate to interact with both hydrophobic and hydrophilic substances, facilitating the formation of stable emulsions. Research on the behavior of sorbitan surfactants at the water-oil interface highlights the role of sorbitan esters in modifying interfacial properties (L. Peltonen, J. Hirvonen, J. Yliruusi, 2001).

Physical Properties Analysis

The physical properties of sorbitan monopalmitate, such as its melting point, solubility, and viscosity, are key to its functionality as an emulsifier. These properties determine its behavior in formulations and its ability to stabilize emulsions under different conditions. Studies on the crystallization kinetics of cocoa butter in the presence of sorbitan esters elucidate the impact of sorbitan esters on the physical properties of lipid systems (S. Sonwai, Pawitchaya Podchong, D. Rousseau, 2017).

Scientific Research Applications

Specific Scientific Field

Food Science and Technology

Comprehensive and Detailed Summary of the Application

Sorbitan monopalmitate (E 495) is used as a food additive . It is part of a group of sorbitan esters, including sorbitan monostearate (E 491), sorbitan tristearate (E 492), sorbitan monolaurate (E 493), and sorbitan monooleate (E 494) .

Results or Outcomes Obtained

The European Food Safety Authority (EFSA) Panel on Food Additives and Nutrient Sources added to Food (ANS) re-evaluated the safety of sorbitan monopalmitate when used as a food additive and derived a group acceptable daily intake (ADI) of 10 mg/kg body weight per day expressed as sorbitan for sorbitan esters (E 491–495) singly or in combination .

Flame-Retardant Latex Paint

Specific Scientific Field

Chemistry and Material Science

Comprehensive and Detailed Summary of the Application

Sorbitan monopalmitate can be used to prepare flame-retardant latex paint .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for using Sorbitan monopalmitate in the preparation of flame-retardant latex paint are not detailed in the source .

Results or Outcomes Obtained

The flame-retardant latex paint prepared using Sorbitan monopalmitate has excellent flame retardancy, good fire resistance, strong adhesion to the substrate, and good decorative properties .

Cosmetics

Specific Scientific Field

Cosmetology

Comprehensive and Detailed Summary of the Application

Sorbitan monopalmitate is used in the cosmetics industry . It can dissolve in hot oils and various organic solvents to form a milky solution .

Results or Outcomes Obtained

The use of Sorbitan monopalmitate in cosmetics helps to improve the texture and stability of the products .

Pharmaceuticals

Specific Scientific Field

Pharmaceutical Sciences

Comprehensive and Detailed Summary of the Application

Sorbitan monopalmitate is used in the pharmaceutical industry . It can dissolve in hot oils and various organic solvents to form a milky solution .

Results or Outcomes Obtained

The use of Sorbitan monopalmitate in pharmaceuticals helps to improve the stability and effectiveness of the drugs .

Textiles

Specific Scientific Field

Textile Engineering

Comprehensive and Detailed Summary of the Application

Sorbitan monopalmitate is used in the textile industry . It can dissolve in hot oils and various organic solvents to form a milky solution .

Results or Outcomes Obtained

The use of Sorbitan monopalmitate in textiles helps to improve the texture and stability of the products .

Bakery Products, Icings, Marmalades, Simulations of Milk and Cream, Beverage Whiteners, Liquid Concentrates of Fruit and Herbs, Sorbets, Emulsified Sauces, Food Supplements and Chewing Gum

Specific Scientific Field

Food Science and Technology

Comprehensive and Detailed Summary of the Application

Sorbitan monopalmitate is used in a variety of food products . It is used in bakery products, icings, marmalades, simulations of milk and cream, beverage whiteners, liquid concentrates of fruit and herbs, sorbets, emulsified sauces, food supplements and chewing gum .

Results or Outcomes Obtained

The use of Sorbitan monopalmitate in these food products helps to improve the texture and stability of the products .

properties

IUPAC Name

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25)27-17-19(24)22-21(26)18(23)16-28-22/h18-19,21-24,26H,2-17H2,1H3/t18-,19+,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFATESGLOUGBX-YVNJGZBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873164
Record name 1,4-Anhydro-6-O-hexadecanoyl-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Pellets or Large Crystals, Light cream to tan-coloured beads or flakes or a hard, waxy solid with a slight characteristic odour
Record name Sorbitan, monohexadecanoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name SORBITAN MONOPALMITATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Soluble at temperatures above its melting point in ethanol, methanol, ether, ethyl acetate, aniline, toluene, dioxane, petroleum ether and carbon tetrachloride. Insoluble in cold water but dispersible in warm water
Record name SORBITAN MONOPALMITATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Product Name

Arlacel 40

CAS RN

26266-57-9, 5050-91-9
Record name Sorbitan monopalmitate [USAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sorbitan, monohexadecanoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Anhydro-6-O-hexadecanoyl-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sorbitan palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.229
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SORBITAN MONOPALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77K6Z421KU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,070
Citations
EFSA Panel on Food Additives and Nutrient … - EFSA …, 2017 - Wiley Online Library
… sorbitan monopalmitate. The Panel noted that no experimental in vitro and in vivo genotoxicity data were available for sorbitan tristearate, sorbitan monooleate, sorbitan monopalmitate …
Number of citations: 13 efsa.onlinelibrary.wiley.com
DK Shah, SS Sagiri, B Behera, K Pal… - Journal of applied …, 2013 - Wiley Online Library
The present work deals with preparation of the olive oil (OO) based organogels using sorbitan monostearate (SMS) and sorbitan monopalmitate (SMP) as organogelators for controlled …
Number of citations: 61 onlinelibrary.wiley.com
EA Essa - Asian Journal of Pharmaceutics (AJP), 2010 - asiapharmaceutics.info
Effect of formulation and processing variables on the particle size of sorbitan monopalmitate niosomes … Sorbitan monopalmitate (span 40) niosomes were prepared by the …
Number of citations: 153 asiapharmaceutics.info
VK Singh, K Pal, DK Pradhan… - Journal of Applied …, 2013 - Wiley Online Library
The study has been designed to develop and evaluate the in vitro sustained‐release capability of sorbitan monopalmitate (SMP) and castor oil (CO) based organogels. Organogels …
Number of citations: 71 onlinelibrary.wiley.com
B Behera, SS Sagiri, K Pal… - Journal of applied …, 2013 - Wiley Online Library
The present study deals with the modulation of the sunflower oil (SO) and sorbitan monopalmitate (SM) organogels using water. The gels were prepared by heating either SO–SM …
Number of citations: 42 onlinelibrary.wiley.com
J Varshosaz, A Pardakhty, S Mohsen… - Drug delivery, 2005 - Taylor & Francis
A proniosomal gel for transdermal drug delivery of chlorpheniramine maleate (CPM) was developed based on Span 40 and extensively characterized in vitro. The system was …
Number of citations: 93 www.tandfonline.com
M Korhonen, J Lehtonen, L Hellen, J Hirvonen… - International journal of …, 2002 - Elsevier
… and formulations containing sorbitan monopalmitate (Span 40… were 8.4 and 4.9 and of sorbitan monopalmitate and sorbitan … being liquids and sorbitan monopalmitate and monostearate …
Number of citations: 59 www.sciencedirect.com
M Korhonen, J Hirvonen, L Peltonen… - International journal of …, 2004 - Elsevier
… sorbitan monolaurate, sorbitan monopalmitate, sorbitan … sorbitan monopalmitate and sorbitan monostearate formed only o/w creams. Sorbitan monostearate and sorbitan monopalmitate …
Number of citations: 26 www.sciencedirect.com
S Murdan, G Gregoriadis, AT Florence - Journal of pharmaceutical …, 1999 - Elsevier
… Another solid monoester in the sorbitan ester family, sorbitan monopalmitate, also gels organic solvents to give opaque, thermoreversible semisolids. Like sorbitan monostearate gels, …
Number of citations: 184 www.sciencedirect.com
P Das, D Qureshi, S Paul, B Mohanty, A Anis, S Verma… - Food Chemistry, 2021 - Elsevier
… The present study reports the effect of sorbitan monopalmitate (SM) as a crystallization modifier on the physicochemical properties of mango butter (MB). The concentration of SM was …
Number of citations: 7 www.sciencedirect.com

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